molecular formula C8H4BrClN2 B040046 8-Bromo-4-chloroquinazoline CAS No. 125096-72-2

8-Bromo-4-chloroquinazoline

Cat. No. B040046
Key on ui cas rn: 125096-72-2
M. Wt: 243.49 g/mol
InChI Key: NVMDCMMESVPNHN-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

A suspension of 8-bromoquinazolin-4-ol (410 mg, 1.822 mmol) in phosphorous oxychloride (15.000 mL, 161 mmol) was heated to reflux. After refluxing 45 min, a clear, amber solution was observed. Refluxed an additional 30 min, concentrated in-vacuo, and concentrated 2× from methylene chloride to remove residual phosphorous oxychloride. The residue was taken up in ethyl acetate (50 mL), treated with the careful addition of saturated sodium bicarbonate, and this mixture was stirred for 5 minutes, until gas evolution had ceased. The layers were separated, the and the aqueous phase was extracted with ethyl acetate (20 mL). The combined organic phases were washed with saturated sodium bicarbonate, water, and saturated sodium chloride, dried over sodium sulfate, and concentrated in-vacuo to yield the title compound (442 mg, 1.815 mmol, 100% yield) as a tan powder which was used as-is in the next step.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[C:7]2O.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[C:7]2[Cl:15]

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
BrC=1C=CC=C2C(=NC=NC12)O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred for 5 minutes, until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed an additional 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated 2× from methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove residual phosphorous oxychloride
ADDITION
Type
ADDITION
Details
treated with the careful addition of saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the and the aqueous phase was extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium bicarbonate, water, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC=C2C(=NC=NC12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.815 mmol
AMOUNT: MASS 442 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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